(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine
CAS No.: 618859-59-9
Cat. No.: VC7258429
Molecular Formula: C19H20ClN5
Molecular Weight: 353.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618859-59-9 |
|---|---|
| Molecular Formula | C19H20ClN5 |
| Molecular Weight | 353.85 |
| IUPAC Name | (E)-1-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-methylpiperazin-1-yl)methanimine |
| Standard InChI | InChI=1S/C19H20ClN5/c1-23-10-12-24(13-11-23)21-14-17-18-4-2-3-9-25(18)19(22-17)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b21-14+ |
| Standard InChI Key | STJJLPVVUXNLCX-KGENOOAVSA-N |
| SMILES | CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the imidazo[1,5-a]pyridine family, a heterocyclic scaffold renowned for its pharmacological versatility . Key structural components include:
-
Imidazo[1,5-a]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.
-
4-Chlorophenyl substituent: Attached at position 3, introducing steric bulk and electron-withdrawing effects.
-
4-Methylpiperazine group: Connected via an (E)-configured ethylene spacer, enhancing solubility and enabling hydrogen-bonding interactions .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Core Scaffold Construction
The imidazo[1,5-a]pyridine core is typically synthesized via:
-
Cyclocondensation: Reaction of 2-aminopyridines with α-haloketones or aldehydes under acidic conditions .
-
Palladium-catalyzed cross-coupling: Introduces aryl groups (e.g., 4-chlorophenyl) at position 3 using Suzuki-Miyaura conditions .
Piperazine Functionalization
The 4-methylpiperazine moiety is incorporated through:
-
N-Alkylation: Reaction of primary amines with bis-electrophiles like dichloroethane .
-
Schiff base formation: Condensation of aldehydes with piperazine derivatives under dehydrating conditions (e.g., molecular sieves) .
Table 2: Representative Synthetic Steps from Analogous Compounds
Physicochemical Properties
Solubility and Lipophilicity
-
LogP (calculated): 3.1 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles .
Spectral Characteristics
-
¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, imine), 7.92–7.25 (m, 4H, aromatic), 3.45 (t, 4H, piperazine), 2.35 (s, 3H, N-CH₃) .
-
IR (KBr): 1620 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (aromatic C=C) .
Applications and Patent Landscape
Therapeutic Candidates
-
Oncology: Piperazine-containing imidazopyridines show PARP1 inhibition (patent WO2013090664A1) .
-
Antidiabetic agents: Structural analogs act as glucokinase activators (EC₅₀ = 0.3 nM) .
Material Science
Challenges and Future Directions
Metabolic Stability
Toxicity Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume